Methyl 2-(5-chloro-1H-indol-3-YL)-2-oxoacetate
Overview
Description
Methyl 2-(5-chloro-1H-indol-3-yl)-2-oxoacetate is a compound of significant interest in synthetic chemistry and has been the subject of various studies to understand its synthesis, molecular structure, chemical reactions, and properties. This compound is related to the broader family of indoles, which are pivotal in medicinal chemistry and materials science due to their versatile chemical functionality and biological relevance.
Synthesis Analysis
Synthesis of related indole derivatives typically involves multi-component reactions, demonstrating the versatility and complexity of synthetic routes available for constructing the indole core along with chloro and oxoacetate functional groups. For example, Ahmed et al. (2016) described a one-pot synthesis strategy for related 1,4,5-trisubstituted 1,2,3-triazoles, emphasizing the role of spectral analyses and crystal structures in confirming the products' identity (Ahmed et al., 2016).
Molecular Structure Analysis
Crystallographic and spectral analyses, including FT-IR, NMR, and X-ray diffraction, are crucial for elucidating the molecular structure of methyl 2-(5-chloro-1H-indol-3-yl)-2-oxoacetate and its derivatives. Studies often reveal that such compounds exhibit interesting intermolecular interactions, such as hydrogen bonding, which can influence their chemical behavior and stability (Ahmed et al., 2016).
Chemical Reactions and Properties
Chemical reactions involving methyl 2-(5-chloro-1H-indol-3-yl)-2-oxoacetate and its analogs often involve interactions with nucleophiles and electrophiles, reflecting the compound's reactive acetoxy and chloro groups. For instance, reactions with hydroxylamine or amines can yield novel heterocycles, showcasing the compound's utility in synthesizing biologically relevant molecules (Martin & Prasad, 2007).
Physical Properties Analysis
The physical properties of methyl 2-(5-chloro-1H-indol-3-yl)-2-oxoacetate derivatives, such as solubility, melting point, and crystal structure, are influenced by their molecular architecture. X-ray diffraction studies provide insights into the crystalline nature and packing of these compounds, helping to understand their stability and reactivity (Makaev et al., 2006).
Chemical Properties Analysis
The chemical behavior of methyl 2-(5-chloro-1H-indol-3-yl)-2-oxoacetate is characterized by its reactivity towards various chemical reagents. This compound's ability to undergo nucleophilic substitution, cycloaddition, and other transformation reactions makes it a valuable scaffold in synthetic chemistry. Its reactivity patterns are essential for designing synthetic routes and understanding its role in more complex chemical systems (Rao et al., 1999).
Scientific Research Applications
Synthesis and Cytotoxicity Assay of Triazole Derivatives:
- A study describes the synthesis of triazole derivatives, including compounds structurally related to Methyl 2-(5-chloro-1H-indol-3-yl)-2-oxoacetate. These compounds were synthesized using a one-pot three-component strategy and characterized by various spectroscopic methods. The study also assessed the cytotoxicity of these compounds using brine shrimp assay (Ahmed et al., 2016).
Direct Synthesis of Indolofuroquinoxalines:
- Research on the synthesis of 7H-indolo[3′,2′:4,5]furo[2,3-b]quinoxaline derivatives from related methyl 2-(2-chloro-1H-indol-3-yl)-2-oxoacetate compounds under neutral or mildly acidic conditions has been conducted. This new methodology avoids using environmentally harmful reagents and is amenable for scale-up, indicating its potential for greener chemistry applications (Nikumbh et al., 2016).
Synthesis and Biological Evaluation of Acetohydrazide Derivatives:
- Another study focused on synthesizing and evaluating the biological activity of compounds similar to Methyl 2-(5-chloro-1H-indol-3-yl)-2-oxoacetate. The derivatives were characterized and tested for antimicrobial activities. The synthesis involved various organic reactions starting from indole-3-carbaldehyde and chloroethyl acetate, illustrating the compound's role in synthesizing potentially biologically active molecules (Muralikrishna et al., 2014).
Safety And Hazards
Future Directions
Indole derivatives, such as “Methyl 2-(5-chloro-1H-indol-3-YL)-2-oxoacetate”, have diverse biological activities and immense potential to be explored for newer therapeutic possibilities . They are ideal precursors for the synthesis of active molecules , suggesting that they could play a significant role in future drug discovery and development.
properties
IUPAC Name |
methyl 2-(5-chloro-1H-indol-3-yl)-2-oxoacetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8ClNO3/c1-16-11(15)10(14)8-5-13-9-3-2-6(12)4-7(8)9/h2-5,13H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YLDFUXIOPJEOOD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(=O)C1=CNC2=C1C=C(C=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8ClNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60439296 | |
Record name | Methyl (5-chloro-1H-indol-3-yl)(oxo)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60439296 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-(5-chloro-1H-indol-3-YL)-2-oxoacetate | |
CAS RN |
163160-55-2 | |
Record name | Methyl (5-chloro-1H-indol-3-yl)(oxo)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60439296 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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